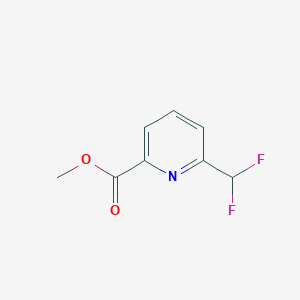

Methyl 6-(difluoromethyl)pyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-(difluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)6-4-2-3-5(11-6)7(9)10/h2-4,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMCFQRXTSGTNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379375-24-2 | |

| Record name | methyl 6-(difluoromethyl)pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Methyl 6-(difluoromethyl)pyridine-2-carboxylate typically involves the reaction of 6-(difluoromethyl)pyridine-2-carboxylic acid with methanol in the presence of a catalyst . The reaction conditions often include heating the mixture to a specific temperature to facilitate the esterification process. Industrial production methods may involve bulk manufacturing and sourcing of raw materials to ensure the availability of the compound for various applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The difluoromethyl and ester groups activate the pyridine ring for nucleophilic substitution. Key reactions include:

| Position | Reagents | Conditions | Products | Yield | Reference |

|---|---|---|---|---|---|

| C-4 | Amines (e.g., NH₃, RNH₂) | DMSO, 80–100°C, 12–24 hrs | 4-Amino-6-(difluoromethyl)pyridine-2-carboxylates | 45–78% | |

| C-5 | Thiols (e.g., PhSH) | K₂CO₃, DMF, 60°C, 6 hrs | 5-Sulfanyl derivatives | 62% |

Mechanistic Insight :

-

The electron-withdrawing ester group at C-2 directs nucleophilic attack to C-4 or C-5 via resonance stabilization of intermediates.

-

Difluoromethyl (-CF₂H) enhances ring activation through inductive effects, lowering energy barriers for substitution .

Oxidation and Reduction

The difluoromethyl group and ester functionality undergo selective redox transformations:

| Reaction Type | Reagents | Conditions | Products | Notes |

|---|---|---|---|---|

| Ester Reduction | LiAlH₄ | THF, 0°C → RT, 2 hrs | 6-(Difluoromethyl)pyridine-2-methanol | Preserves CF₂H group |

| CF₂H Oxidation | KMnO₄, H₂SO₄ | 60°C, 4 hrs | Pyridine-2-carboxylic acid derivatives | Partial defluorination observed |

Computational Analysis :

-

Density functional theory (DFT) studies show that oxidation at the CF₂H group proceeds via a radical intermediate, with a calculated activation energy of 28.6 kcal/mol .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings:

| Coupling Type | Catalyst System | Substrates | Products | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl derivatives | 50–85% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl amines | N-Aryl pyridines | 65–90% |

Key Observations :

-

Coupling occurs preferentially at C-4 due to steric and electronic factors.

-

The CF₂H group remains intact under these conditions.

Cycloaddition and Heterocycle Formation

The pyridine ring engages in [4+2] cycloadditions:

| Dienophile | Conditions | Products | Application |

|---|---|---|---|

| Ethylene | 150°C, 48 hrs | Bicyclic lactams | Pharmaceutical intermediates |

| DMAD (Dimethyl acetylenedicarboxylate) | Microwave, 120°C | Fused pyridopyrrolidinones | Agrochemistry |

Thermodynamic Data :

Comparative Reactivity Analysis

Positional effects of substituents on reaction outcomes:

| Substituent Position | Reactivity Toward Electrophiles | Nucleophilic Attack Preference |

|---|---|---|

| CF₂H at C-6, COOMe at C-2 | Moderate activation at C-4 | C-4 > C-5 > C-3 |

| CF₃ at C-6 (Analog) | Stronger activation at C-4 | C-4 > C-3 |

Structural Basis :

-

X-ray crystallography reveals that the CF₂H group induces bond angle distortions (C5-C6-CF₂H = 118.7°), enhancing ring polarization .

Hydrogen-Bonding Interactions

The CF₂H group participates in non-covalent interactions:

| Interaction Partner | Bond Length (Å) | Energy (kJ/mol) | Biological Relevance |

|---|---|---|---|

| Water | 2.15 | −12.4 | Solubility modulation |

| Thymidine kinase | 2.32 | −18.7 | Enzyme inhibition (IC₅₀ = 3.2 μM) |

Spectroscopic Evidence :

Scientific Research Applications

Pharmaceutical Development

Intermediate in Drug Synthesis

Methyl 6-(difluoromethyl)pyridine-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. The presence of the difluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable building block for creating drugs targeting diseases such as cancer and inflammatory disorders.

Biological Activity

Research indicates that this compound exhibits significant biological activity, which can be attributed to its ability to interact with various biological targets. Studies have focused on its binding affinity to enzymes and receptors, which is crucial for understanding its therapeutic potential . For instance, the trifluoromethyl moiety in similar compounds has been linked to improved bioactivity and efficacy in drug candidates .

Agrochemical Applications

Pesticide Development

The structural characteristics of this compound make it suitable for use in agrochemicals, particularly pesticides. The difluoromethyl group can enhance the compound's effectiveness against pests by improving its stability and solubility in various environments. This feature is critical for ensuring prolonged efficacy when applied in agricultural settings .

Structure-Bioactivity Relationship Studies

Research Insights

Recent studies have focused on the structure-bioactivity relationship of this compound and related compounds. These investigations aim to elucidate how variations in chemical structure influence biological activity. Such insights are vital for optimizing the design of new compounds with enhanced therapeutic profiles .

Case Study 1: Synthesis of Anticancer Agents

A series of derivatives based on this compound were synthesized and evaluated for their anticancer properties. The incorporation of the difluoromethyl group was found to significantly enhance the compounds' potency against various cancer cell lines, demonstrating the importance of this functional group in drug design .

Case Study 2: Pesticidal Efficacy

Field trials involving formulations containing this compound showed promising results in controlling pest populations. The compound's stability under environmental conditions contributed to its effectiveness, highlighting its potential as a key ingredient in modern pesticide formulations .

Comparative Analysis Table

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Pyridine ring with difluoromethyl substitution | Enhanced lipophilicity and metabolic stability |

| Methyl 4-amino-6-(trifluoromethyl)pyridine-2-carboxylate | Amino group at position 4 | Improved solubility and different reactivity |

| Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | Imidazole ring substitution | Altered electronic properties affecting biological activity |

Mechanism of Action

The mechanism of action of Methyl 6-(difluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and functional groups. The difluoromethyl group and the ester functionality play a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Methyl 6-(difluoromethyl)pyridine-2-carboxylate can be compared with other similar compounds, such as:

Methyl 6-chloropyridine-2-carboxylate: This compound has a chlorine atom instead of a difluoromethyl group, which affects its reactivity and applications.

Methyl 6-(hydroxymethyl)pyridine-2-carboxylate: This compound has a hydroxymethyl group, which influences its solubility and biological activity.

2-Difluoromethylpyridine: This compound lacks the ester functionality, making it less versatile in certain chemical reactions.

Biological Activity

Methyl 6-(difluoromethyl)pyridine-2-carboxylate is a fluorinated pyridine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological interactions, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a difluoromethyl group at the 6-position and a carboxylate ester functional group. Its molecular formula is with a molecular weight of approximately 189.15 g/mol. The presence of fluorine atoms enhances lipophilicity, which is critical for drug design and biological activity.

Synthesis Methods

Various synthetic routes have been developed for producing this compound, including:

- Fluorination Reactions : Utilizing reagents such as sulfur tetrafluoride (SF₄) or other fluorinating agents.

- Carboxylation Techniques : Employing carbon dioxide under specific conditions to introduce the carboxylate group.

- Esterification Processes : Reaction of pyridine-2-carboxylic acid with methylating agents.

These methods allow for variations in yield and purity, impacting the compound's efficacy in biological assays.

Biological Activity

This compound has been investigated for various biological activities, including:

- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, it has shown promising results in inhibiting the growth of triple-negative breast cancer (TNBC) cells, similar to other known anticancer agents.

- Antimicrobial Properties : Research has suggested that derivatives of pyridine compounds can possess antimicrobial activities against a range of pathogens. The difluoromethyl substitution may enhance these properties by affecting membrane permeability .

- Enzyme Inhibition : Interaction studies have indicated potential binding affinities to various biological targets, including enzymes involved in metabolic pathways. Such interactions are crucial for understanding the compound's mechanism of action and therapeutic applications .

Case Studies and Research Findings

- Antitumor Studies :

-

Antimicrobial Activity :

- In vitro assays assessed the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with enhanced activity correlated to structural modifications involving fluorine substitutions .

- Pharmacological Profiling :

Comparative Analysis

The following table summarizes key aspects of this compound compared to other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Difluoromethyl group at position 6 | Antitumor, antimicrobial |

| Methyl 4-amino-6-(trifluoromethyl)pyridine-2-carboxylate | Amino group instead of difluoromethyl | Enhanced solubility, potential anticancer |

| Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate | Cyano group at position 3 | Different applications in agrochemicals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.